NMS-1116354
Description
Overview of NMS-1116354 as a Kinase Inhibitor
This compound is an orally bioavailable small molecule that functions as a dual inhibitor of two critical kinase families: Cell Division Cycle 7 (CDC7) kinase and Cyclin-Dependent Kinase 9 (CDK9). smolecule.comaacrjournals.orgpatsnap.com Its primary mechanism of action involves competitively binding to the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream targets. smolecule.com This inhibition disrupts essential cellular processes, including DNA replication and gene transcription, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death) in cancer cells. smolecule.commedkoo.com
The compound's inhibitory action on CDC7 disrupts the initiation of DNA replication by preventing the phosphorylation of the minichromosome maintenance complex component 2 (MCM2). smolecule.commedkoo.comcancer.gov Simultaneously, its inhibition of CDK9 leads to the downregulation of the anti-apoptotic protein Mcl-1, a key survival factor for many cancer cells. aacrjournals.orgvaluebasedcancer.com This dual mechanism of action provides a unique approach to targeting cancer cells. aacrjournals.org
Rationale for Targeting Cell Cycle and Transcriptional Kinases in Disease Research
The cell cycle and transcriptional processes are fundamental to cell growth and proliferation. In many diseases, particularly cancer, these processes are dysregulated, leading to uncontrolled cell division. nih.govnih.gov
Cell cycle kinases , such as the cyclin-dependent kinases (CDKs), are central regulators of cell cycle progression. nih.govnih.gov Mutations or overexpression of these kinases or their regulatory partners are common in human cancers, making them attractive therapeutic targets. nih.govresearchgate.net Inhibiting these kinases can arrest the proliferation of cancer cells. nih.gov Specifically, CDC7 is often overexpressed in various human cancers and plays a crucial role in initiating DNA replication, a critical step for rapidly dividing cancer cells. aacrjournals.org The selective killing of cancer cells over normal cells by targeting DNA replication initiation makes CDC7 an appealing target. aacrjournals.org
Transcriptional kinases , including CDK7, CDK8, and CDK9, regulate the activity of RNA polymerase II, which is essential for transcribing genes necessary for cancer cell survival and proliferation. nih.gov Targeting these kinases offers a promising strategy to inhibit tumor growth. nih.gov For instance, the Mcl-1 protein, whose expression is regulated by CDK9, is a crucial pro-survival protein in many cancers, and its downregulation can induce apoptosis. aacrjournals.orgvaluebasedcancer.com Therefore, the simultaneous inhibition of both cell cycle and transcriptional kinases presents a powerful, multi-pronged approach to cancer therapy.
Historical Context of this compound Discovery and Early Preclinical Characterization
This compound was identified through high-throughput screening of a chemical library by scientists at Nerviano Medical Sciences Srl. aacrjournals.org This effort led to the discovery of a class of compounds known as 2-heteroaryl-pyrrolopyridones as potent ATP-competitive inhibitors of CDC7 kinase. aacrjournals.org Further optimization of these initial hits resulted in the selection of this compound for further development. aacrjournals.org
Early preclinical studies demonstrated the potent and broad anti-cancer activity of this compound, both as a single agent and in combination with other approved drugs. aacrjournals.org In vitro studies showed that the compound inhibited the phosphorylation of a specific CDC7 biomarker, pSer40-Mcm2, at concentrations consistent with those that induce cell proliferation inhibition and apoptosis. aacrjournals.org Notably, unlike some conventional chemotherapy agents that target DNA elongation and trigger a DNA damage response, this compound targets the initiation of DNA replication without inducing this response. aacrjournals.orgvaluebasedcancer.com
In vivo studies in animal models of human breast, colon, and ovarian cancer, as well as in models of prostate cancer, acute myeloid leukemia (AML), and multiple myeloma, showed significant tumor growth inhibition, including tumor regression. aacrjournals.org These promising preclinical findings supported the progression of this compound into early-phase clinical trials for patients with advanced solid tumors and hematological malignancies, which were initiated in 2009. aacrjournals.orgmedkoo.comaacrjournals.org However, these trials were later terminated. sellerslab.org
Research Findings on this compound
| Feature | Description |
| Molecular Formula | C19H21ClF2N4O smolecule.com |
| Mechanism of Action | Dual inhibitor of CDC7 and CDK9 kinases. smolecule.comaacrjournals.orgpatsnap.com Competitively inhibits the ATP-binding site. smolecule.com |
| Primary Cellular Effects | Inhibits initiation of DNA replication by preventing MCM2 phosphorylation. smolecule.commedkoo.comcancer.gov Downregulates the pro-survival protein Mcl-1. aacrjournals.orgvaluebasedcancer.com Induces cell cycle arrest and apoptosis. smolecule.com |
| Preclinical Activity | Potent single-agent antitumor activity in various solid and hematological cancer models. aacrjournals.org Synergistic effects when combined with agents like Irinotecan, Docetaxel, Gemcitabine, 5-FU, and Bortezomib. aacrjournals.org |
Properties
Molecular Formula |
C19H21ClF2N4O |
|---|---|
Appearance |
Solid powder |
Synonyms |
NMS1116354; NMS-1116354; NMS 1116354.; NONE |
Origin of Product |
United States |
Preclinical Discovery and Development Research of Nms 1116354
Origin and Identification as a Dual Kinase Inhibitor
NMS-1116354, also known as PHA-767491, was identified and developed by scientists at Nerviano Medical Sciences S.r.l. acs.orgnih.gov. It emerged from a dedicated search for small-molecule inhibitors of Cdc7 kinase, a serine-threonine kinase essential for the initiation of DNA replication in eukaryotic cells. nih.govresearchgate.net The rationale behind targeting Cdc7 lies in its elevated expression and activity in a wide range of cancer cell lines and primary tumors, where it often correlates with a poor prognosis. researchgate.net Genetic studies have indicated that the inhibition of Cdc7 can lead to p53-independent apoptosis in tumor cells, while normal cells undergo a reversible cell cycle arrest, suggesting a therapeutic window for cancer treatment. nih.govresearchgate.net
Through extensive screening and profiling, this compound was characterized as a potent, ATP-competitive inhibitor of Cdc7. researchgate.net Further investigation into its kinase selectivity revealed a dual inhibitory profile. While highly potent against Cdc7, this compound also demonstrated significant activity against cyclin-dependent kinase 9 (CDK9). researchgate.netnih.gov CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a critical role in the regulation of gene transcription. This dual inhibition of both DNA replication initiation (via Cdc7) and transcription (via CDK9) suggests a multi-pronged mechanism of action for this compound in inducing cancer cell death. nih.gov
The compound demonstrated potent, low nanomolar inhibitory activity in cell-free assays, with an IC50 of 10 nM for Cdc7 and 34 nM for CDK9. nih.govnih.govdiva-portal.org This dual activity distinguishes this compound from other Cdc7 inhibitors and forms the basis of its unique pharmacological profile.
Early Stage Research Strategies and High-Throughput Screening Methodologies
The discovery of this compound was the result of a systematic drug discovery campaign that employed high-throughput screening (HTS) as a core strategy. acs.org HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target to identify "hits"—compounds that modulate the target's activity. researchgate.net In the case of this compound, Nerviano Medical Sciences utilized their extensive in-house compound library in a biochemical kinase assay designed to measure the activity of Cdc7. acs.org
These HTS campaigns are typically automated, using robotics and sensitive detectors to conduct millions of tests in a short period. researchgate.net The assays are often performed in microtiter plates with 96, 384, or even more wells, allowing for parallel analysis of numerous compounds. researchgate.net The initial "hits" from the primary screen are then subjected to more rigorous secondary screening to confirm their activity and determine their potency, often expressed as the half-maximal inhibitory concentration (IC50). frontiersin.org
The identification of the initial pyrrolopyridinone scaffold, from which this compound was derived, was a direct outcome of these HTS efforts. researchgate.net This scaffold provided a promising starting point for a focused lead optimization program aimed at enhancing potency, selectivity, and drug-like properties.
Structure-Activity Relationship (SAR) Studies in Lead Optimization
Following the identification of the initial hit, a comprehensive lead optimization program was undertaken, centered on detailed Structure-Activity Relationship (SAR) studies. The goal of SAR is to systematically modify the chemical structure of a lead compound and observe the resulting changes in its biological activity. mdpi.com This iterative process is crucial for refining a molecule's properties to develop a clinical candidate.
Insights from Chemical Modifications and Their Biological Implications
The lead optimization of the pyrrolopyridinone scaffold involved systematic modifications at different positions of the molecule to understand the chemical features crucial for potent Cdc7 inhibition. researchgate.net Researchers at Nerviano Medical Sciences published detailed accounts of these SAR studies in the Journal of Medicinal Chemistry. acs.orgdiva-portal.org
Starting with the initial hit, 2-pyridin-4-yl-1,5,6,7-tetrahydro-pyrrolo[3,2-c]pyridin-4-one, various analogues were synthesized and tested. researchgate.net The SAR studies revealed several key insights:
The Heteroaryl Group at the 2-position: The nature of the heteroaryl group at the 2-position of the pyrrolopyridinone core was found to be critical for potency. An aminopyrimidine group was identified as being particularly favorable for interaction with the hinge region of the kinase's ATP-binding pocket. researchgate.net
Substitution on the Pyrrolopyridinone Core: Modifications were made to the pyrrolopyridinone ring system itself. For instance, N-alkylation of the pyrrole (B145914) nitrogen was explored. nih.gov
The Fluoroethyl Group: The introduction of a (S)-2-fluoroethyl group at the 7-position of the tetrahydropyrrolo[3,2-c]pyridinone scaffold was a key optimization step that led to a significant increase in potency and improved pharmacokinetic properties. diva-portal.org This modification culminated in the discovery of compound 89S, a potent ATP mimetic inhibitor of Cdc7 with a Ki value of 0.5 nM. diva-portal.orgplos.org
These systematic chemical modifications and the resulting biological data allowed the researchers to build a robust SAR model, guiding the design of increasingly potent and selective inhibitors, ultimately leading to the selection of this compound for further development.
Table 1: Inhibitory Activity of this compound and Related Kinase Inhibitors
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
|---|---|---|---|
| This compound (PHA-767491) | Cdc7 | 10 | nih.govnih.govdiva-portal.org |
| CDK9 | 34 | nih.govnih.gov | |
| XL413 | Cdc7 | 3.4 | |
| TAK-931 | Cdc7 | < 0.3 | |
| Compound 89S | Cdc7 | 2 | researchgate.net |
Comparative Analysis with Related Chemical Scaffolds
The pyrrolopyridinone scaffold of this compound is one of several chemical classes that have been explored for the inhibition of Cdc7 kinase. A comparative analysis of these scaffolds provides a broader context for understanding the landscape of Cdc7 inhibitor development. nih.gov
Other notable Cdc7 inhibitor scaffolds include:
Benzofuropyrimidinones: Represented by XL413 (BMS-863233), this class of inhibitors also demonstrates potent, low nanomolar inhibition of Cdc7. acs.org Comparative studies have shown that while both this compound and XL413 are effective biochemical inhibitors of Cdc7, they can exhibit different activities in cell-based assays, potentially due to differences in cell permeability or off-target effects.
Thienopyrimidinones: TAK-931 (simurosertib) is a prominent example from this scaffold, showing very high potency against Cdc7. The thieno[3,2-d]pyrimidinone core was extensively optimized to achieve this high level of activity.
Thiazole-based inhibitors: This class of compounds has also been investigated for Cdc7 inhibition, with some demonstrating strong and selective activity. researchgate.net
1H-Pyrrolo[2,3-b]pyridines: These compounds have also been identified as inhibitors of Cdc7 kinase. nih.gov
While all these scaffolds aim to inhibit the same target, their distinct chemical structures lead to differences in potency, selectivity, and pharmacokinetic properties. For example, the dual Cdc7/CDK9 activity of the pyrrolopyridinone this compound is a distinguishing feature compared to more highly selective Cdc7 inhibitors like XL413. This dual activity could be advantageous in certain cancer contexts but might also contribute to different off-target effects. The choice of scaffold for clinical development often involves a trade-off between these various factors.
Molecular and Cellular Mechanisms of Action of Nms 1116354
Primary Kinase Target Engagement
NMS-1116354 exhibits a highly selective profile, primarily targeting two key kinases involved in cell cycle progression and transcription. aacrjournals.org
Dual Inhibition of Cell Division Cycle 7 (Cdc7) Kinase
The primary target of this compound is the Cell division cycle 7 (Cdc7) kinase. aacrjournals.orgebi.ac.uk Cdc7 is a serine-threonine kinase that plays a crucial role in the initiation of DNA replication during the S phase of the cell cycle. aacrjournals.orgcancer.gov It functions by phosphorylating components of the minichromosome maintenance (MCM) complex, which is essential for the unwinding of DNA at replication origins. aacrjournals.orgaacrjournals.org The activity of Cdc7 is frequently elevated in various cancer types, correlating with aggressive tumor characteristics and poor patient outcomes. aacrjournals.org this compound is a potent inhibitor of Cdc7 kinase activity, with inhibitory concentrations in the low nanomolar range. aacrjournals.orgresearchgate.net
Dual Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
In addition to Cdc7, this compound also demonstrates significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). aacrjournals.orgpatsnap.com CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which promotes transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. nih.gov Inhibition of CDK9 by this compound leads to the downregulation of short-lived anti-apoptotic proteins, most notably Myeloid cell leukemia 1 (Mcl-1). aacrjournals.orgvaluebasedcancer.com This action is believed to contribute significantly to the compound's ability to induce apoptosis in cancer cells, particularly those dependent on Mcl-1 for survival. aacrjournals.org
ATP-Competitive Binding Modalities
This compound functions as an ATP-competitive inhibitor for both Cdc7 and CDK9. aacrjournals.orgaacrjournals.orgsmolecule.com This means it binds to the ATP-binding pocket of these kinases, preventing the natural substrate, ATP, from binding and thereby blocking the kinase's ability to phosphorylate its downstream targets. smolecule.comfrontiersin.org This competitive inhibition is a common mechanism for small molecule kinase inhibitors. nih.gov
| Target Kinase | Binding Mechanism | IC50 (in vitro) |
| Cdc7 | ATP-competitive | 10 nM selleckchem.comselleck.cn |
| CDK9 | ATP-competitive | 34 nM selleckchem.comselleck.cn |
Downstream Molecular Pathway Modulation Mediated by this compound
The dual inhibition of Cdc7 and CDK9 by this compound triggers a cascade of downstream molecular events that ultimately lead to cell cycle arrest and apoptosis.
Impact on DNA Replication Initiation Dynamics via Cdc7 Inhibition
By inhibiting Cdc7, this compound directly interferes with the initiation of DNA replication. aacrjournals.orgcancer.gov This is a critical control point in the cell cycle, and its disruption prevents cancer cells from proliferating. aacrjournals.org A key downstream effect of Cdc7 inhibition is the altered phosphorylation state of the Minichromosome Maintenance Complex Component 2 (MCM2). aacrjournals.org
Consequences for DNA Replication Fork Progression
The primary mechanism through which this compound impacts DNA replication is by inhibiting the initiation phase, a critical step that precedes the formation and progression of the replication fork. aacrjournals.org The compound is a potent, ATP-competitive inhibitor of the serine-threonine kinase Cell Division Cycle 7 (Cdc7). aacrjournals.orgsmolecule.comselleckchem.com A crucial function of Cdc7 kinase is to phosphorylate subunits of the minichromosome maintenance (MCM) DNA helicase complex, particularly Mcm2. aacrjournals.orgresearchgate.net This phosphorylation event, specifically at Serine 40 (Ser40) and Serine 53 (Ser53) on Mcm2, is essential for the initiation of DNA replication and the subsequent unwinding of double-stranded DNA at replication origins. aacrjournals.orgmedkoo.com
By inhibiting Cdc7, this compound prevents the necessary phosphorylation of the MCM complex. aacrjournals.org This blockade at the genesis of replication means that active replication forks are not properly generated. researchgate.net Consequently, the primary effect of this compound is the inhibition of DNA synthesis at its starting point, rather than the stalling of already progressing replication forks, a mechanism distinct from many conventional chemotherapeutic agents. aacrjournals.org The cellular effects observed following treatment with this compound closely mirror those seen after the genetic removal of the Cdc7 protein. aacrjournals.orgresearchgate.net
Differential Effects on DNA Damage Checkpoint Activation Compared to Elongation Inhibitors
A defining characteristic of this compound's mechanism is its ability to circumvent the activation of the S-phase DNA damage checkpoint, which distinguishes it from inhibitors that target DNA elongation. aacrjournals.orgaacrjournals.org DNA elongation inhibitors, such as hydroxyurea (B1673989) (HU), create physical blocks or restrict the nucleotide pool, leading to the stalling of replication forks. aacrjournals.org This fork arrest typically results in DNA strand breakage, which activates the ATR/ATM-dependent S-phase checkpoint pathway, characterized by the phosphorylation of key effector kinases like Chk1 and Chk2. aacrjournals.orgaacrjournals.org This checkpoint activation halts the cell cycle to allow for DNA repair, a mechanism that cancer cells can exploit to survive treatment. aacrjournals.orgnumberanalytics.com
In stark contrast, treatment with this compound does not induce the phosphorylation of Chk1 and Chk2. aacrjournals.orgresearchgate.net By targeting the initiation of replication rather than its elongation, the compound prevents the formation of the specific DNA structures that are recognized as damage and trigger the checkpoint response. aacrjournals.orgaacrjournals.org This allows this compound to induce apoptosis without eliciting the Chk1-dependent checkpoint pathway. aacrjournals.org This unique approach of targeting replication initiation may represent a strategy to overcome the resistance mechanisms associated with S-phase checkpoint activation. aacrjournals.org
| Feature | This compound (Cdc7/CDK9 Inhibitor) | DNA Elongation Inhibitors (e.g., Hydroxyurea) |
|---|---|---|
| Primary Target | Initiation of DNA Replication (via Cdc7 inhibition) aacrjournals.orgsmolecule.com | Elongation of nascent DNA strands aacrjournals.org |
| Effect on Replication Fork | Prevents proper initiation and formation aacrjournals.orgresearchgate.net | Induces stalling and potential collapse of active forks aacrjournals.org |
| DNA Damage Checkpoint (Chk1/Chk2) | Not activated aacrjournals.orgresearchgate.netresearchgate.net | Activated aacrjournals.org |
| Cellular Outcome | Inhibition of replication and p53-independent apoptosis aacrjournals.orgaacrjournals.org | Cell cycle arrest, DNA repair, or apoptosis aacrjournals.orgnumberanalytics.com |
Transcriptional Regulation and Protein Stability via CDK9 Inhibition
Modulation of RNA Polymerase II C-Terminal Domain Phosphorylation
The regulation of transcription elongation by CDK9 is mediated through its phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Pol II). encyclopedia.puboncotarget.comnih.gov The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS. oncotarget.com During transcription, the CTD undergoes dynamic cycles of phosphorylation and dephosphorylation that create a platform for recruiting various factors that regulate transcription and RNA processing. oncotarget.comnih.gov
Specifically, CDK9 phosphorylates the serine residue at position 2 (Ser2) of the CTD heptad repeat. nih.govencyclopedia.pubresearchgate.net This phosphorylation event is crucial for releasing Pol II from a promoter-proximal paused state, allowing it to engage in productive elongation and generate a mature mRNA transcript. nih.gov Inhibition of CDK9 by this compound prevents the phosphorylation of Ser2 on the Pol II CTD. encyclopedia.pubresearchgate.net This disruption of a key transcriptional regulatory step leads to the suppression of gene transcription, particularly affecting genes with short-lived mRNA and protein products that are critical for cancer cell survival. encyclopedia.pubplos.org
Downregulation of Pro-Survival Protein Myeloid Cell Leukemia Sequence 1 (Mcl-1)
A primary consequence of CDK9 inhibition by this compound is the potent downregulation of the anti-apoptotic protein Myeloid Cell Leukemia sequence 1 (Mcl-1). aacrjournals.orgresearchgate.netaacrjournals.org Mcl-1 is a member of the BCL2 family of proteins and is essential for the survival of many cancer cells. plos.orgnih.gov A key characteristic of Mcl-1 is its exceptionally short mRNA and protein half-life, which makes its expression highly dependent on continuous, active transcription. plos.org
By inhibiting CDK9 and subsequently blocking transcriptional elongation, this compound effectively shuts down the transcription of the MCL1 gene. aacrjournals.orgplos.org This leads to a rapid decrease in both Mcl-1 mRNA and protein levels. aacrjournals.orgplos.org The downregulation of this critical pro-survival protein is a key component of the compound's dual mechanism of action, contributing directly to the induction of apoptosis in cancer cells. aacrjournals.orgresearchgate.net This effect is particularly important in tumors that are dependent on Mcl-1 for their survival. aacrjournals.org
Influence on X-linked Inhibitor of Apoptosis Protein (XIAP) Expression
In addition to Mcl-1, this compound has been shown to reduce the expression of another key anti-apoptotic protein, the X-linked inhibitor of apoptosis protein (XIAP). aacrjournals.org XIAP is considered the most potent endogenous inhibitor of apoptosis because it can directly bind and inhibit caspases-3, -7, and -9, thereby blocking both the intrinsic and extrinsic apoptosis pathways. mdpi.com Elevated expression of XIAP is observed in numerous cancers and is associated with therapeutic resistance and poor prognosis. mdpi.comd-nb.info
The ability of this compound to decrease XIAP levels provides an additional mechanism for promoting cell death. aacrjournals.org This effect, likely stemming from the compound's inhibition of CDK9-mediated transcription, further lowers the threshold for apoptosis induction in cancer cells, potentially increasing the efficacy of the compound in specific tumor contexts. aacrjournals.org
Interplay with Key Cellular Processes
The molecular activity of this compound represents a multifaceted attack on critical cellular processes required for cancer cell proliferation and survival. The compound's dual inhibition of Cdc7 and CDK9 creates a synergistic effect by simultaneously disrupting DNA replication and gene transcription. aacrjournals.org
The interplay can be summarized as follows:
Inhibition of DNA Replication Initiation (via Cdc7): By preventing the phosphorylation of the MCM complex, this compound blocks DNA replication before it begins. aacrjournals.orgresearchgate.net This action induces S-phase arrest and subsequent p53-independent apoptosis without triggering the DNA damage checkpoint, a common resistance pathway. aacrjournals.orgaacrjournals.org
Inhibition of Transcription (via CDK9): By preventing the phosphorylation of RNA Polymerase II, the compound halts the expression of key survival genes. nih.govencyclopedia.pub This leads to the rapid depletion of short-lived anti-apoptotic proteins like Mcl-1 and XIAP, pushing the cell towards apoptosis. aacrjournals.orgaacrjournals.orgplos.org
Furthermore, the inhibition of CDK9 by this compound can affect signal transduction downstream of the T-cell receptor, which has implications for the interplay between the drug and the host immune response. nih.govresearchgate.netencyclopedia.pub This dual mechanism, which combines the inhibition of replication initiation with the transcriptional downregulation of pro-survival factors, underlies the potent and broad anti-cancer activity of this compound. aacrjournals.org
Cell Cycle Progression Arrest in the S-phase
The primary mechanism by which this compound halts cell cycle progression is through the inhibition of Cdc7 kinase. cancer.gov Cdc7 is a serine-threonine kinase that plays an indispensable role in the G1-S phase transition by activating the minichromosome maintenance (MCM) complex, which is the replicative helicase in eukaryotic cells. aacrjournals.orgnih.gov The formation of an active helicase is essential for unwinding double-stranded DNA at replication origins, a prerequisite for DNA synthesis. aacrjournals.org
This compound acts as an ATP-competitive inhibitor of Cdc7. aacrjournals.org This inhibition prevents the necessary phosphorylation of MCM complex subunits, specifically the Mcm2 subunit at serine residues Ser40 and Ser53. aacrjournals.orgcancer.govmedkoo.com The lack of Mcm2 phosphorylation blocks the initiation of DNA replication, leading to an arrest of cancer cells during the S-phase of the cell cycle. aacrjournals.orgresearchgate.net Unlike DNA elongation inhibitors such as hydroxyurea, this compound does not induce the conventional DNA damage checkpoint response, as evidenced by the lack of Chk1 and Chk2 phosphorylation. aacrjournals.org
| Target | Substrate | Effect of this compound | Cellular Consequence |
|---|---|---|---|
| Cdc7 Kinase | Mcm2 (subunit of MCM complex) | Inhibition of Ser40/Ser53 phosphorylation aacrjournals.orgcancer.gov | Failure to activate replicative helicase nih.gov |
| DNA Replication | - | Blocks initiation of DNA synthesis valuebasedcancer.com | Cell cycle arrest in S-phase aacrjournals.org |
| S-phase Checkpoint | Chk1, Chk2 | No phosphorylation (checkpoint not activated) aacrjournals.org | Avoidance of DNA damage repair pathways typical for elongation inhibitors aacrjournals.org |
Induction of p53-Independent Apoptosis in Cancer Cells
A significant feature of this compound is its ability to induce rapid and widespread apoptosis in cancer cells, a process that is notably independent of the tumor suppressor p53 status. aacrjournals.orgresearchgate.net This characteristic is crucial, as the p53 pathway is frequently mutated and inactivated in human cancers, rendering many therapies less effective. The pro-apoptotic activity of this compound is a direct consequence of its dual inhibitory action.
Firstly, the S-phase arrest caused by Cdc7 inhibition is lethal to cancer cells, which often have defective cell cycle checkpoints. researchgate.net Secondly, the compound's inhibition of Cdk9 contributes significantly to apoptosis. aacrjournals.org Cdk9 inhibition leads to the downregulation of the pro-survival protein Mcl-1, an anti-apoptotic member of the Bcl-2 family. aacrjournals.orgvaluebasedcancer.com Mcl-1 is a protein upon which many cancer cells depend for their survival, and its reduction lowers the threshold for apoptosis induction. valuebasedcancer.com Research also indicates that this compound can reduce the expression of another anti-apoptotic protein, XIAP. aacrjournals.org The combined effect of halting DNA replication and removing key survival signals culminates in the activation of effector caspases (e.g., active caspase 3) and subsequent programmed cell death. aacrjournals.org
The compound has demonstrated broad anti-proliferative activity across a large panel of human cancer cell lines, with its efficacy being maintained in cells resistant to conventional drugs like cisplatin (B142131) and doxorubicin (B1662922). aacrjournals.org
| Metric | Finding | Significance |
|---|---|---|
| IC50 Values | < 1 µM in 99 human cancer cell lines aacrjournals.org | Demonstrates potent and broad-spectrum activity. |
| p53 Status | Activity is independent of p53 status aacrjournals.orgresearchgate.net | Effective in cancers with mutated or non-functional p53. |
| Sensitive Cell Lines | Particularly sensitive in lymphoma, multiple myeloma, and triple-negative breast cancer cell lines aacrjournals.org | Shows potential for treating specific and aggressive cancer types. |
| Drug Resistance | Maintains activity in cell lines resistant to 5-FU, cisplatin, gemcitabine, and doxorubicin aacrjournals.org | Overcomes common mechanisms of chemoresistance. |
Preservation of Normal Cell Viability via Distinct Checkpoint Responses
A key differentiating aspect of this compound's mechanism is its differential effect on normal, non-transformed cells compared to cancer cells. valuebasedcancer.com While cancer cells are driven into apoptosis, normal cells respond to Cdc7 inhibition by undergoing a reversible arrest of the cell cycle. aacrjournals.orgresearchgate.net This suggests the existence of a physiological checkpoint in normal cells that is absent or defective in tumor cells. aacrjournals.org
Studies on normal human fibroblasts show that the depletion of Cdc7 does not trigger apoptosis. valuebasedcancer.comaacrjournals.org Instead, it causes a cell cycle arrest at the G1-S boundary, characterized by unreplicated DNA, elevated levels of p53 protein, and the induction of the cyclin-dependent kinase inhibitor p21. aacrjournals.org This response, sometimes termed a "licensing checkpoint," effectively pauses the cell cycle, allowing the cell to remain viable until the inhibitory pressure is removed. aacrjournals.org This differential response provides a potential therapeutic window, allowing for the targeting of cancer cells while sparing normal tissues from cytotoxic death. researchgate.netnih.gov
Preclinical Efficacy and Biological Activities of Nms 1116354
In Vitro Studies on Cellular Models
In vitro studies have demonstrated that NMS-1116354 possesses potent and broad-spectrum antiproliferative activity. aacrjournals.org When tested against a large panel of 171 human cancer cell lines, the compound inhibited cancer cell proliferation with IC50 values below 1 µM in 99 of these lines. aacrjournals.org This activity is linked to the induction of rapid and widespread apoptosis, as evidenced by the activation of caspase 3. aacrjournals.org
This compound has shown particular efficacy against various hematological malignancies. accc-cancer.orgnih.gov Cell lines derived from lymphoma and multiple myeloma were found to be especially sensitive to the compound. aacrjournals.org This sensitivity is significant as proteins like Mcl-1, which this compound helps to downregulate, are critical survival factors for malignancies such as chronic lymphocytic leukemia, multiple myeloma, and acute myeloid leukemia (AML). valuebasedcancer.com Preclinical models have demonstrated the compound's potential in treating acute leukemia. medkoo.com
Table 1: Antiproliferative Activity of this compound in Hematological Cancer Cell Lines
| Hematological Malignancy Type | Sensitivity Profile | Key Findings | Citations |
|---|---|---|---|
| Lymphoma | Highly Sensitive | Demonstrated significant antiproliferative effects in lymphoma cell lines. aacrjournals.org | aacrjournals.org |
| Multiple Myeloma | Highly Sensitive | Showed particular sensitivity in multiple myeloma cell lines. aacrjournals.org | aacrjournals.org |
The compound has also demonstrated potent single-agent antitumor activity in a variety of solid tumor models. valuebasedcancer.com Studies have shown significant efficacy in human breast, colon, and ovarian cancer xenograft models. aacrjournals.org Breast cancer cell lines, particularly those of the triple-negative subtype, were notably sensitive to this compound. aacrjournals.org Furthermore, the compound has shown anti-tumor activity in colon cancer and glioblastoma cell lines. nih.govsellerslab.orgcsic.es
Table 2: Antiproliferative Activity of this compound in Solid Tumor Cell Lines
| Solid Tumor Type | Sensitivity Profile | Key Findings | Citations |
|---|---|---|---|
| Breast Cancer | Highly Sensitive | Particularly effective against triple-negative breast cancer cell lines. aacrjournals.org | aacrjournals.org |
| Colon Cancer | Sensitive | Demonstrated antitumor activity in colon cancer models. aacrjournals.orgsellerslab.org | aacrjournals.orgsellerslab.org |
| Ovarian Cancer | Sensitive | Showed potent tumor growth inhibition in ovarian cancer xenograft models. aacrjournals.org | aacrjournals.org |
A crucial aspect of this compound's activity is its independence from the tumor protein p53 (TP53) status of the cancer cells. aacrjournals.org The compound induces apoptosis in cancer cells regardless of whether they have functional or mutated p53. aacrjournals.org This is a significant finding, as p53 mutations are common in human cancers and often contribute to resistance to conventional therapies. nih.gov Research has indicated a high correlation between the loss of p53 and an increase in Cdc7 expression in cancer cells, suggesting a synthetic lethal relationship that this compound can exploit. nih.gov While depletion of Cdc7 in normal cells triggers a p53-dependent cell-cycle arrest, cancer cells lacking functional p53 undergo apoptosis when treated with a Cdc7 inhibitor. aacrjournals.org
This compound maintains its antiproliferative activity in cancer cell lines that have developed resistance to conventional chemotherapeutic agents. aacrjournals.org Specifically, its efficacy was preserved in cell lines resistant to cisplatin (B142131), 5-fluorouracil (B62378) (5-FU), gemcitabine, and doxorubicin (B1662922). aacrjournals.orgvaluebasedcancer.com This is attributed to its unique mechanism of action, which targets the initiation of DNA replication rather than the elongation step targeted by many standard anticancer drugs. aacrjournals.orgvaluebasedcancer.com By avoiding the DNA damage response that other agents can trigger, this compound may overcome a common mechanism of tumor cell escape and resistance. aacrjournals.orgresearchgate.net
Beyond its direct effects on cancer cell proliferation, this compound has been shown to modulate immune cells, particularly T cells. smolecule.com As a dual inhibitor of Cdc7 and Cdk9, the compound, also identified as PHA-767491 in some studies, can affect signal transduction downstream of the T cell receptor (TCR). researchgate.net
Research has shown that the inhibitor can suppress various T cell activation phenomena. researchgate.net This includes impeding TCR signaling and inhibiting pathways involving extracellular signal-regulated kinases (ERK). researchgate.netsmolecule.com Specifically, treatment with the inhibitor was observed to suppress the expression of T cell activation markers like CD25 and CD69, as well as T cell proliferation and effector functions. researchgate.net This modulation of T cell activation suggests potential applications in immunotherapy contexts, although the effects on the immune system are complex. researchgate.netsmolecule.com
Suppression of T Cell Activation, Proliferation, and Effector Functions
Synergistic Effects in Combination with Established Research Agents
A significant area of preclinical research for this compound involves its use in combination with other therapeutic agents, where it has demonstrated synergistic anti-cancer effects. aacrjournals.orgvaluebasedcancer.com
Studies have shown that this compound exhibits synergistic effects when combined with agents that induce DNA damage. aacrjournals.org These include the topoisomerase inhibitor Irinotecan and anti-metabolites such as Gemcitabine and 5-Fluorouracil (5-FU). aacrjournals.orgresearchgate.net The rationale for this synergy lies in the distinct mechanisms of action; while many conventional chemotherapeutics target the elongation phase of DNA synthesis, this compound targets the initiation step. valuebasedcancer.comaacrjournals.org This dual targeting of different phases of DNA replication can lead to increased cancer cell death. aacrjournals.org
Synergistic effects have also been observed when this compound is combined with the proteasome inhibitor Bortezomib in both in vitro and in vivo models. aacrjournals.org This suggests that simultaneously inhibiting DNA replication initiation and the cellular protein degradation machinery is a potent anti-cancer strategy.
| Agent Class | Example Agent | Observed Effect | Reference |
|---|---|---|---|
| DNA Damaging Agent (Topoisomerase Inhibitor) | Irinotecan | Synergistic | aacrjournals.orgresearchgate.net |
| DNA Damaging Agent (Anti-metabolite) | Gemcitabine | Synergistic | aacrjournals.orgresearchgate.net |
| DNA Damaging Agent (Anti-metabolite) | 5-Fluorouracil | Synergistic | aacrjournals.orgresearchgate.net |
| Proteasome Inhibitor | Bortezomib | Synergistic | aacrjournals.org |
The preclinical data support the potential for developing combined target inhibition strategies involving this compound. aacrjournals.orgaacrjournals.org By targeting the initiation of DNA replication via Cdc7 inhibition, this compound can render cancer cells more vulnerable to agents that act on other stages of the cell cycle or other cellular pathways. aacrjournals.orggoogle.com This approach could potentially enhance therapeutic efficacy and overcome resistance to single-agent therapies. valuebasedcancer.com The activity of this compound has been shown to be maintained in cell lines resistant to conventional drugs like 5-FU, cisplatin, and gemcitabine, further supporting its use in combination regimens. aacrjournals.org
Combination with Proteasome Inhibitors (e.g., Bortezomib)
Effects on DNA Damage Repair Mechanisms (e.g., BRCA1 Recruitment, Homologous Recombination)
Beyond its primary role in inhibiting DNA replication initiation, the dual Cdk9 activity of this compound also impacts DNA damage repair (DDR) mechanisms. nih.govencyclopedia.pub The Cdk9-Cyclin K complex, which is inhibited by this compound, plays a role in maintaining genomic integrity. nih.govencyclopedia.pub
Specifically, inhibition of the CDK9-Cyclin K complex has been shown to prevent the recruitment of the DNA repair protein BRCA1 to the sites of double-strand DNA breaks. encyclopedia.pub The recruitment of BRCA1 is an essential step for initiating homologous recombination (HR), a major pathway for the high-fidelity repair of such breaks. encyclopedia.pubsigmaaldrich.com By precluding BRCA1 recruitment, this compound effectively blocks the homologous recombination repair pathway. encyclopedia.pub This disruption of a key DNA repair mechanism can lead to increased replication stress and may contribute to the compound's synergistic effects when used with DNA-damaging agents. encyclopedia.pub
| Mechanism | Effect of this compound (via Cdk9 inhibition) | Consequence | Reference |
|---|---|---|---|
| BRCA1 Recruitment | Prevented | Inhibits initiation of homologous recombination | encyclopedia.pub |
| Homologous Recombination (HR) | Precluded/Blocked | Increased replication stress and genomic instability | encyclopedia.pub |
Induction of Immunogenic Cell Death (ICD) in Tumor Cells
This compound is identified as a dual inhibitor of cell division cycle 7 (Cdc7) and cyclin-dependent kinase 9 (CDK9). aacrjournals.orgselleckchem.comnih.govselleckchem.com While direct studies exhaustively detailing this compound's role in immunogenic cell death (ICD) are not extensively published, the inhibition of its target, CDK9, is linked to the promotion of ICD. encyclopedia.pubresearchgate.netnih.gov ICD is a specialized form of regulated cell death that triggers an adaptive immune response against tumor cells. encyclopedia.pubresearchgate.net This process is characterized by the surface exposure or release of damage-associated molecular patterns (DAMPs), such as calreticulin, ATP, and high mobility group box 1 (HMGB1), which can activate an immune response. encyclopedia.pub
The therapeutic potential of targeting CDK9 extends to modulating the immune system. researchgate.net Inhibition of CDK9 can lead to the reactivation of endogenous retroviruses and the expression of IFN-γ-related genes, contributing to an anti-tumor immune response. encyclopedia.pubresearchgate.net Therefore, the activity of this compound as a CDK9 inhibitor suggests a plausible mechanism for inducing ICD in tumor cells, thereby potentially enhancing the host's immune-mediated clearance of cancer.
In Vivo Studies in Preclinical Animal Models
The anti-tumor properties of this compound have been evaluated in a range of preclinical animal models, demonstrating significant single-agent activity following oral administration. aacrjournals.org
Antitumor Activity in Xenograft Models of Human Cancers
Xenograft models, which involve implanting human tumor cells into immunodeficient mice, have been instrumental in evaluating the efficacy of this compound against both solid and hematological cancers. aacrjournals.org
In xenograft models of solid tumors, this compound has shown considerable antitumor activity. aacrjournals.org The compound induced potent tumor growth inhibition and, in some cases, tumor regression in models of human breast, colon, and ovarian cancer. aacrjournals.org This efficacy highlights its broad potential across different solid malignancies. aacrjournals.orgnih.gov
Table 1: Efficacy of this compound in Solid Tumor Xenograft Models
| Cancer Type | Xenograft Model | Observed Preclinical Efficacy |
| Breast Cancer | Human Xenograft | Potent tumor growth inhibition, including tumor regression. aacrjournals.org |
| Colon Cancer | Human Xenograft | Potent tumor growth inhibition, including tumor regression. aacrjournals.orgnih.gov |
| Ovarian Cancer | Human Xenograft | Potent tumor growth inhibition, including tumor regression. aacrjournals.org |
The efficacy of this compound extends to hematological malignancies. aacrjournals.org In animal models of acute myeloid leukemia (AML) and multiple myeloma, treatment with the compound resulted in increased survival time and induced tumor regressions. aacrjournals.org The sensitivity of lymphoma and multiple myeloma cell lines to this compound further supports its potential in treating these types of cancers. aacrjournals.orgresearchgate.net
Table 2: Efficacy of this compound in Hematological Cancer Models
| Cancer Type | Animal Model | Observed Preclinical Efficacy |
| Acute Myeloid Leukemia (AML) | Animal Model | Increased survival time and tumor regressions. aacrjournals.org |
| Multiple Myeloma | Animal Model | Increased survival time and tumor regressions. aacrjournals.org |
Solid Tumor Xenograft Models (e.g., Breast, Colon, Ovarian Cancer)
Efficacy in Transgenic Carcinoma Models (e.g., TRAMP Prostate Carcinoma Model)
To assess efficacy in a model that more closely mimics human cancer development, this compound was tested in the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model. aacrjournals.orgnih.gov The TRAMP model is a well-established system for studying prostate cancer progression. nih.govnih.gov In this model, this compound demonstrated potent tumor growth inhibition, including instances of tumor regression, confirming its activity in a genetically engineered mouse model of carcinoma. aacrjournals.org
Modulation of Target Engagement Biomarkers in Tissues (e.g., Mcm2 Phosphorylation, Mcl-1 Expression)
The in vivo activity of this compound is directly linked to its mechanism of action, which can be monitored through pharmacodynamic biomarkers. aacrjournals.org As a Cdc7 inhibitor, this compound is expected to block the phosphorylation of its downstream target, the minichromosome maintenance complex component 2 (Mcm2). nih.gov Ex-vivo analysis of xenograft tumors from mice treated with this compound confirmed a dose-dependent inhibition of Mcm2 phosphorylation. aacrjournals.org This serves as a direct biomarker of the compound's engagement with the Cdc7 target in tissues. aacrjournals.org
Furthermore, as a dual Cdc7/CDK9 inhibitor, this compound also leads to the downregulation of the anti-apoptotic protein Mcl-1. aacrjournals.orgnih.gov The reduction of Mcl-1 protein levels is another key biomarker of the compound's activity and is believed to contribute to its antitumor effects. aacrjournals.org
Table 3: In Vivo Biomarker Modulation by this compound
| Biomarker | Effect of this compound | Associated Target |
| Mcm2 Phosphorylation | Dose-dependent inhibition. aacrjournals.org | Cdc7 |
| Mcl-1 Expression | Downregulation of protein levels. aacrjournals.org | CDK9 |
Influence on Tumor Microenvironment in Preclinical Models
The tumor microenvironment (TME) is a complex and dynamic ecosystem composed of various non-malignant cell types, including immune cells, stromal cells like fibroblasts, and endothelial cells forming the tumor vasculature, all embedded within an extracellular matrix. nih.govmdpi.com This intricate environment critically influences tumor progression, immune evasion, and therapeutic response. nih.govmdpi.com The preclinical evaluation of this compound has revealed activities that extend beyond direct cytotoxicity to cancer cells, suggesting a potential influence on the components of the TME. This influence appears to be largely mediated through its dual inhibition of Cell Division Cycle 7 (CDC7) and Cyclin-Dependent Kinase 9 (CDK9). smolecule.comnih.gov
Research indicates that this compound functions as a dual CDC7/CDK9 inhibitor. nih.gov While its primary target, CDC7, is crucial for the initiation of DNA replication, the co-inhibition of CDK9 introduces a distinct mechanism for interacting with the TME. nih.govaacrjournals.org CDK9 is a key regulator of gene transcription and plays a role in the survival pathways of cancer cells and the function of immune cells. nih.govresearchgate.net
The inhibition of CDK9 by compounds like this compound has been shown to potentially impact the immune landscape within the TME. nih.gov Specifically, CDK9 inhibition can affect the signal transduction downstream of the T-cell receptor (TCR). nih.gov This occurs through the inhibition of Erk phosphorylation, a critical step for T-cell activation, and the degradation of the p105 isoform of NF-κB, which is important for maintaining T-cell homeostasis. nih.gov Furthermore, preclinical studies using other CDK9 inhibitors have demonstrated a tangible effect on the immune cell infiltrate in tumors. For instance, in an ovarian cancer mouse model, the CDK9 inhibitor SNS-032 led to an increase in CD45+ immune cells, CD3+ T cells, and activated dendritic cells within the TME. nih.gov This suggests that the CDK9-inhibiting activity of this compound could foster a more immune-active microenvironment.
Another facet of this compound's activity is its ability to induce senescence selectively in cancer cells through CDC7 inhibition. researchgate.net While this contributes to its anti-tumor effect, senescent cells are also known to secrete a variety of factors that can modulate the TME. researchgate.net This secretome can have complex, context-dependent effects, sometimes creating an immunosuppressive environment that may favor tumor progression. researchgate.net
The table below summarizes the preclinical findings related to the molecular targets of this compound and their influence on the tumor microenvironment.
| Target Kinase | Key Preclinical Finding | Potential Impact on Tumor Microenvironment |
| CDK9 | Inhibition of Erk phosphorylation and degradation of NF-κB p105 isoform downstream of the T-cell receptor. nih.gov | May modulate T-cell activation and homeostasis, potentially altering the immune suppressive nature of the TME. nih.gov |
| CDK9 | Increased infiltration of CD45+ immune cells, CD3+ T cells, and activated dendritic cells in a mouse model (observed with another CDK9 inhibitor). nih.gov | Suggests a shift towards an immunologically "hotter" tumor microenvironment, which is more responsive to immune attack. nih.govnih.gov |
| CDC7 | Induction of senescence in cancer cells. researchgate.net | Potential for complex modulation of the TME through the senescence-associated secretory phenotype. researchgate.net |
The following table details the specific immune cell populations potentially affected by the CDK9 inhibitory action of this compound, based on preclinical evidence from CDK9 inhibitors.
| Affected Immune Cell | Observed Effect in Preclinical Models (with CDK9 inhibitors) | Implication for Anti-Tumor Immunity |
| T Cells | Inhibition of activation pathways (Erk, NF-κB). nih.gov | Could potentially dampen T-cell function. nih.gov |
| T Cells (CD3+) | Increased infiltration into the tumor. nih.gov | Increased presence of T cells within the tumor is often associated with a better prognosis and response to immunotherapy. frontiersin.org |
| Dendritic Cells | Increased presence of activated dendritic cells in the TME. nih.gov | Enhanced antigen presentation to T cells, potentially boosting the anti-tumor immune response. frontiersin.org |
Advanced Research Methodologies and Investigative Approaches with Nms 1116354
Utilization of Genetic Ablation Techniques (e.g., siRNA-mediated Cdc7 Depletion)
To confirm that the cellular effects of NMS-1116354 were a direct result of its intended target inhibition, researchers have utilized genetic ablation techniques. Specifically, small interfering RNA (siRNA) has been employed to deplete Cdc7 protein levels in cancer cells. This method allows for a direct comparison between pharmacological inhibition and genetic knockdown.
Studies have shown that the cellular phenotypes observed following treatment with this compound closely mirrored, or "recapitulated," those seen after the genetic ablation of Cdc7 using siRNA. aacrjournals.orgresearchgate.net This includes the induction of p53-independent apoptosis in tumor cells. aacrjournals.org In contrast, normal cells subjected to Cdc7 depletion tend to undergo a reversible arrest in the cell cycle, highlighting a potential therapeutic window for Cdc7 inhibitors. aacrjournals.org This strong correlation between the effects of this compound and Cdc7 siRNA provides compelling evidence that the compound's primary mechanism of action is indeed the inhibition of Cdc7 kinase. aacrjournals.orgresearchgate.net This approach is crucial for validating that the downstream cellular events, such as the inhibition of DNA replication and induction of apoptosis, are on-target effects. aacrjournals.orgoncotarget.com
Biomarker Discovery and Validation in Preclinical Models
A critical component of developing targeted therapies like this compound is the identification and validation of biomarkers. These measurable indicators can be used to confirm drug-target engagement, monitor biological activity, and potentially predict clinical response. For this compound, research has focused on biomarkers related to both its primary target (Cdc7) and its significant secondary target (CDK9). aacrjournals.org
Phosphorylation of MCM2 as a Cdc7 Activity Biomarker
The serine/threonine kinase Cdc7 plays a pivotal role in initiating DNA replication by phosphorylating subunits of the minichromosome maintenance (MCM) complex, particularly MCM2. aacrjournals.orgaacrjournals.org The phosphorylation of MCM2 at specific serine residues, such as Ser40 and Ser53, is considered a unique and specific biomarker of Cdc7 kinase activity. aacrjournals.orgcancer.gov
In preclinical studies, this compound treatment led to the potent inhibition of MCM2 phosphorylation at concentrations consistent with those that inhibit cell proliferation and induce apoptosis. aacrjournals.orgresearchgate.net Ex-vivo analysis of mouse xenograft models of human cancers (including breast, colon, and ovarian) demonstrated a dose-dependent inhibition of Mcm2 phosphorylation in both tumor and surrogate tissues like skin following administration of this compound. aacrjournals.org This confirms that this compound engages its target in vivo and provides a reliable pharmacodynamic biomarker to monitor the biological activity of the drug in clinical settings. aacrjournals.orgncl.ac.uk
Mcl-1 Downregulation as a CDK9 Activity Biomarker
Kinase profiling revealed that this compound also possesses significant inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). aacrjournals.orgresearchgate.net CDK9 is a key regulator of transcription elongation, and its inhibition can lead to the downregulation of proteins with short half-lives, including the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). aacrjournals.orgencyclopedia.pubfrontiersin.org
Consistent with its CDK9 inhibitory activity, treatment with this compound was found to downregulate Mcl-1 protein levels in cancer cells. aacrjournals.orgresearchgate.net This effect is considered a key contributor to the compound's pro-apoptotic activity, especially in tumors dependent on Mcl-1 for survival. aacrjournals.org In vivo studies further validated this biomarker, showing that Mcl-1 expression was reduced in the white blood cells of treated mice and in tumor cells from hematological cancer models. aacrjournals.org Notably, in these hematological models, the downregulation of Mcl-1 correlated with the antitumor activity of this compound, underscoring its relevance as a pharmacodynamic and potential predictive biomarker. aacrjournals.org
Gene Expression Signature Analysis
Beyond single-protein biomarkers, advanced research has utilized gene expression signature analysis to capture the broader biological effects of this compound. This methodology involves analyzing changes in the expression levels of a specific set of genes following drug treatment to create a molecular "signature" of drug activity.
Ex-vivo analysis of preclinical xenograft models treated with this compound revealed the modulation of a specific set of Cdc7-regulated genes. aacrjournals.org These changes were observed in both tumor tissue and surrogate tissues, suggesting that a defined gene signature could serve as a robust biomarker of the compound's target modulation in a clinical setting. aacrjournals.org This approach provides a more comprehensive view of the downstream consequences of Cdc7 and CDK9 inhibition than single biomarkers alone and can help elucidate the complex molecular mechanisms driving the drug's therapeutic effect. nih.govplos.orgirbbarcelona.org
Phenotypic Screening and Target Identification Studies
Phenotypic screening, an approach where compounds are tested for their ability to produce a desired change in a cellular model without a preconceived target, is a powerful tool in drug discovery. researchgate.net While this compound was identified as a Cdc7 inhibitor through biochemical high-throughput screening, subsequent phenotypic assays have been crucial for characterizing its anti-cancer properties and understanding its dual-target profile. aacrjournals.org
This compound was evaluated against a large panel of 171 human cancer cell lines from diverse origins. aacrjournals.org This broad phenotypic screen demonstrated potent anti-proliferative activity, with IC50 values below 1 µM in 99 of the cell lines. aacrjournals.org Lymphoma, multiple myeloma, and triple-negative breast cancer lines were identified as particularly sensitive. aacrjournals.org These screens also revealed that the compound's activity was independent of p53 status and was retained in cell lines resistant to conventional chemotherapies. aacrjournals.org Further phenotypic studies characterized the compound's effect on cellular processes, showing it induces rapid and widespread apoptosis and inhibits the initiation of DNA replication. aacrjournals.orgresearchgate.net
The identification of CDK9 as the only other significant kinase target was critical. aacrjournals.org This finding, coupled with the phenotypic observation of Mcl-1 downregulation, helped to fully delineate the compound's dual mechanism of action: inhibiting DNA replication initiation via Cdc7 and promoting apoptosis by suppressing transcription of key survival proteins via CDK9. aacrjournals.orgresearchgate.net
High-Resolution Structural Biology for Target-Ligand Interactions
Understanding how a drug physically interacts with its target protein at an atomic level is fundamental to drug development. High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are used to visualize the three-dimensional structure of a protein-ligand complex. This information is invaluable for explaining a compound's potency and selectivity and for guiding the rational design of improved, next-generation inhibitors.
While specific high-resolution structures of this compound bound to its targets are not publicly available, the general methodology is well-established. For its primary target, Cdc7, crystal structures have been solved in complex with its activator Dbf4 and other ATP-competitive small molecule inhibitors like XL413. researchgate.netrcsb.orgnih.gov These structures reveal the ATP-binding pocket where inhibitors like this compound are expected to bind. researchgate.netsmolecule.com
Structural studies would precisely map the key interactions—such as hydrogen bonds and hydrophobic contacts—between this compound and the amino acid residues in the active sites of both Cdc7 and CDK9. This would provide a structural basis for its dual activity and high potency. Furthermore, comparing the binding mode of this compound in Cdc7 versus CDK9 could explain any observed differences in inhibitory potency and help in designing new molecules with tailored selectivity for either kinase.
Table 1: Key Biomarkers for this compound Activity
| Biomarker | Target Kinase | Observed Effect of this compound | Validation Context |
|---|---|---|---|
| Phosphorylation of MCM2 (pMCM2) | Cdc7 | Inhibition of phosphorylation at Ser40/Ser53 | In vitro cell lines, ex vivo tumor and surrogate tissues aacrjournals.orgresearchgate.net |
| Mcl-1 Protein Level | CDK9 | Downregulation of protein expression | In vitro cell lines, ex vivo white blood cells and tumor tissues aacrjournals.orgresearchgate.net |
Proteomic and Transcriptomic Profiling in Response to this compound Treatment
The molecular consequences of treating cancer cells with this compound, a dual inhibitor of Cell Division Cycle 7 (CDC7) and Cyclin-Dependent Kinase 9 (CDK9), have been investigated through proteomic and transcriptomic methodologies. These studies aim to elucidate the compound's mechanism of action and identify biomarkers for its activity. While comprehensive datasets specifically for this compound are limited in publicly accessible literature, analysis of its known targets and related inhibitors provides significant insights into the cellular response to this compound.
Research has confirmed that this compound treatment leads to the inhibition of CDC7 kinase activity, which is observable through a reduction in the phosphorylation of its substrate, Minichromosome Maintenance Complex Component 2 (MCM2), specifically at the Ser40 residue (pSer40-Mcm2). nih.gov Concurrently, due to its inhibitory effect on CDK9, this compound also leads to the downregulation of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1). nih.govaacrjournals.org These findings underscore the dual mechanism of action of this compound, impacting both DNA replication initiation and transcriptional regulation. An abstract has mentioned the identification of a specific gene signature that could serve as a biomarker for target modulation in clinical trials, although the specific genes in this signature are not detailed in the available literature. aacrjournals.org
To further understand the global cellular changes, data from studies on other selective inhibitors of this compound's targets, such as the CDK9 inhibitor AZD4573 and the CDC7 inhibitor XL413, can be informative.
Proteomic Analysis:
Proteomic studies on cells treated with CDK9 inhibitors reveal rapid and significant changes in the cellular proteome. For instance, treatment of Diffuse Large B-cell Lymphoma (DLBCL) cell lines with the selective CDK9 inhibitor AZD4573 resulted in the differential expression of numerous proteins. nih.gov These changes include the downregulation of key oncoproteins that are crucial for cancer cell survival and proliferation. The proteomic data highlights the suppression of pathways involved in oncogenesis. nih.gov
Table 1: Selected Differentially Expressed Proteins in DLBCL Cell Lines Following CDK9 Inhibitor (AZD4573) Treatment
This table is representative of protein changes observed with a CDK9 inhibitor and is intended to be illustrative of the potential effects of this compound due to its shared target.
Transcriptomic Analysis:
Transcriptomic profiling following the inhibition of CDC7 or CDK9 reveals extensive reprogramming of gene expression. Inhibition of CDK9 with compounds like AZD4573 or toyocamycin (B1682990) leads to a rapid decrease in the messenger RNA (mRNA) levels of numerous genes, particularly those with short half-lives, including several oncogenes. nih.govtemple.edu For example, treatment with AZD4573 has been shown to suppress the transcription of MYC, BCL2L1 (which codes for Bcl-xL), IRF8, and CXCR4. nih.gov
Similarly, studies with the CDC7 inhibitor XL413 in ovarian cancer cells identified a significant number of genes that were either up- or down-regulated following treatment, indicating a broad impact on the cellular transcriptome.
Table 2: Representative Transcriptomic Changes in Cancer Cells Following CDC7 or CDK9 Inhibition
This table provides examples of gene expression changes observed with inhibitors of CDC7 or CDK9, suggesting the likely transcriptomic consequences of this compound treatment.
Potential Research Applications and Future Directions for Nms 1116354 Analogues
Exploration as a Research Probe for Cdc7 and CDK9 Pathway Elucidation
NMS-1116354 and its analogues are valuable tools for dissecting the intricate roles of Cdc7 and Cyclin-dependent kinase 9 (CDK9) in cellular processes. As a dual inhibitor, this compound can be used to study the combined effects of inhibiting both DNA replication initiation and transcription. aacrjournals.orgresearchgate.net
Cdc7 kinase is essential for the initiation of DNA replication through its phosphorylation of the minichromosome maintenance (MCM) complex. aacrjournals.org By inhibiting Cdc7, researchers can investigate the downstream consequences of stalled replication forks and the activation of the S-phase checkpoint. aacrjournals.orgresearchgate.net The effects of this compound treatment on cells have been shown to be similar to those seen after the genetic removal of Cdc7. researchgate.net
Simultaneously, CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in regulating gene expression by phosphorylating RNA Polymerase II. nih.govencyclopedia.pub Inhibition of CDK9 by analogues like PHA-767491 allows for the study of transcriptional regulation and its impact on cell survival and homeostasis. nih.govencyclopedia.pubresearchgate.net For instance, the dual inhibition of Cdc7 and CDK9 by PHA-767491/NMS-1116354 has been shown to affect T-cell receptor signaling by inhibiting Erk phosphorylation and degrading the p105 isoform of NF-κB. nih.govencyclopedia.pubresearchgate.net
Strategies for Overcoming Treatment Resistance in Preclinical Models
A significant hurdle in cancer therapy is the development of treatment resistance. news-medical.net Understanding and overcoming resistance to kinase inhibitors like this compound is a critical area of research. Preclinical models offer a platform to investigate mechanisms of resistance and test novel therapeutic strategies.
One approach involves combination therapies. In preclinical studies, this compound has shown synergistic effects when combined with standard chemotherapeutic agents such as Irinotecan, Docetaxel, Gemcitabine, and 5-Fluorouracil (B62378), as well as the proteasome inhibitor Bortezomib. aacrjournals.org These findings suggest that combining this compound with other drugs could be a viable strategy to enhance efficacy and potentially overcome resistance.
Another avenue of research is the identification of biomarkers that can predict sensitivity or resistance to this compound. While studies have not found a correlation between sensitivity and the mutational status or expression levels of Cdc7 pathway components, further investigation into the broader genetic and molecular landscape of tumors may reveal predictive markers. sellerslab.org The development of algorithms to classify preclinical models, such as cell lines and patient-derived xenografts (PDXs), based on molecular subtypes could help identify which patient populations are most likely to respond to this compound or similar inhibitors. ous-research.no
Investigating this compound in Contexts Beyond Oncology Research
The molecular targets of this compound and its analogues have implications beyond cancer, suggesting their potential utility in other research fields.
Modulation of Pseudorabies Virus (PRV) Replication in Research Models
Pseudorabies virus (PRV), a swine alphaherpesvirus, is a pathogen that causes significant economic losses in the pig industry. mdpi.com Research into antiviral compounds is crucial for managing PRV infection. mdpi.com The analogue PHA-767491 has been identified as having antiviral activity against PRV in vitro. patsnap.com A recombinant PRV expressing enhanced green fluorescent protein (EGFP) was used to screen for antiviral compounds, where the reduced EGFP signal indicated the inhibitory effect of PHA-767491 on viral replication. patsnap.com This suggests that compounds with a similar mechanism of action could be explored as potential antiviral agents. The use of reporter viruses like the EGFP-labeled PRV provides a convenient tool for screening and validating such compounds. patsnap.commdpi.commdpi.com
Role in Neurodegeneration Research (via PHA-767491/GSK-3β connection)
Neurodegenerative diseases are often characterized by the aggregation of specific proteins, which leads to chronic inflammation and neuronal cell death. patsnap.comresearchgate.netnih.gov The this compound analogue, PHA-767491, originally identified as a Cdc7/CDK9 inhibitor, has also been found to be an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β). patsnap.comresearchgate.netnih.gov This discovery has opened up avenues for its investigation in the context of protein aggregation diseases.
In preclinical models, PHA-767491 has demonstrated neuroprotective effects. It has been shown to improve neurite outgrowth in hippocampal primary neurons against neurotoxicity induced by GSK-3β activation and in the presence of oligomeric Aβ, a hallmark of Alzheimer's disease. patsnap.comresearchgate.netnih.gov Furthermore, PHA-767491 has been found to reduce neuroinflammation and ameliorate motor deficits in a mouse model of Spinocerebellar Ataxia 17 (SCA17). patsnap.comresearchgate.netnih.gov These findings suggest that targeting pathways involving GSK-3β with compounds like PHA-767491 could be a promising anti-inflammatory strategy for various neurodegenerative disorders. patsnap.comresearchgate.netnih.gov
Research into Chronic Lung Allograft Dysfunction (CLAD) (via PHA-767491/MSK1 connection)
Chronic Lung Allograft Dysfunction (CLAD) is a major complication following lung transplantation, with high mortality rates. patsnap.comresearchgate.netnih.gov Research has implicated the pro-inflammatory kinase, Mitogen- and Stress-Activated Kinase 1 (MSK1), in the pathogenesis of CLAD. researchgate.netnih.gov Studies in a mouse model of obliterative bronchiolitis (OB), a form of CLAD, have shown that MSK1 mRNA levels progressively increase during the disease process. patsnap.comresearchgate.netnih.gov
Pharmacological inhibition of MSK1 using various inhibitors, including PHA-767491, has shown promising results in preclinical models. patsnap.comresearchgate.netnih.gov Inhibition of MSK1 was able to reduce epithelial damage, abolish the recruitment of immune cells, and decrease fibroproliferative obstruction in allografts. patsnap.comresearchgate.netnih.gov Furthermore, MSK1 inhibitors significantly decreased the production of the pro-inflammatory cytokine IL-6 from human lung fibroblasts. researchgate.netnih.gov These findings highlight the potential of targeting the MSK1 pathway with inhibitors like PHA-767491 as a therapeutic strategy for CLAD. patsnap.comresearchgate.netnih.gov
Development of Next-Generation Kinase Inhibitors Building on this compound Insights
The development of kinase inhibitors is a rapidly evolving field, driven by the need to overcome drug resistance and improve therapeutic outcomes. news-medical.netnervianoms.com Insights gained from studying first and second-generation inhibitors like this compound are invaluable for the design of next-generation molecules. nervianoms.com
A key challenge in kinase inhibitor development is achieving selectivity, as many kinases share a conserved ATP-binding pocket. drugtargetreview.com However, the focus is shifting from absolute selectivity to achieving a well-balanced modulation of desired targets with acceptable side effect profiles. drugtargetreview.com The dual-targeting nature of this compound, inhibiting both Cdc7 and CDK9, exemplifies a strategy that could be further explored to create more effective therapies. aacrjournals.orgresearchgate.net
Furthermore, understanding the mechanisms of resistance to current inhibitors is crucial for designing next-generation drugs that can circumvent these issues. news-medical.net For example, acquired mutations in the kinase domain are a common cause of resistance. news-medical.net Future development could focus on creating inhibitors that are effective against both wild-type and mutant forms of the target kinases. nih.gov The knowledge gained from the preclinical and clinical studies of this compound will continue to inform the development of more potent and selective kinase inhibitors for a variety of diseases. sellerslab.orgnervianoms.com
Theoretical Frameworks for Kinase Inhibitor Design Based on this compound's Profile
The development of this compound, a dual inhibitor of Cell Division Cycle 7 (CDC7) and Cyclin-Dependent Kinase 9 (CDK9), has provided valuable insights for the design of next-generation kinase inhibitors. patsnap.comresearchgate.net Its unique profile, targeting two key regulators of cell cycle and transcription, offers a compelling framework for designing novel anti-cancer agents. valuebasedcancer.com
A central concept in leveraging the profile of this compound is the principle of dual-target inhibition . By simultaneously engaging two distinct and critical nodes in cancer cell signaling, it is possible to achieve synergistic anti-tumor effects and potentially circumvent resistance mechanisms that arise from the redundancy and plasticity of signaling pathways. valuebasedcancer.comsmolecule.com The design of such inhibitors requires a deep understanding of the structural biology of both target kinases. High-resolution crystal structures of CDC7 and CDK9 in complex with inhibitors like this compound can reveal key active site residues and allosteric pockets that can be exploited for the rational design of new molecules with optimized potency and selectivity.
Another important theoretical framework is structure-based drug design (SBDD) . This approach utilizes computational modeling and the three-dimensional structures of the target proteins to design inhibitors with high affinity and specificity. For instance, the synthesis of this compound involved a multi-step process to construct its specific chemical scaffold, which was designed to fit into the ATP-binding pockets of both CDC7 and CDK9. researchgate.net Future design efforts can build upon this by creating pharmacophore models that capture the essential chemical features required for dual inhibition. These models can then be used to virtually screen large compound libraries to identify novel scaffolds with the desired activity profile.
Furthermore, the concept of fragment-based drug discovery (FBDD) can be applied. This involves identifying small chemical fragments that bind to distinct sites on the target kinases. These fragments can then be linked together or grown to create more potent and selective lead compounds. This approach can be particularly useful for developing inhibitors that target less conserved regions of the kinase domain, potentially leading to greater selectivity.
Finally, the development of covalent inhibitors represents another promising direction. Unlike traditional reversible inhibitors, covalent inhibitors form a permanent bond with a specific residue in the kinase active site. This can lead to prolonged target inhibition and potentially a more durable anti-tumor response. The identification of suitable reactive cysteines or other nucleophilic residues in the vicinity of the ATP-binding pocket of CDC7 and CDK9 is a key step in this design strategy.
| Kinase Inhibitor Design Framework | Description | Application based on this compound |
| Dual-Target Inhibition | Simultaneously inhibiting two distinct and critical kinases to achieve synergistic effects and overcome resistance. | This compound's dual inhibition of CDC7 and CDK9 serves as a prototype for developing new dual inhibitors. patsnap.comresearchgate.net |
| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of target proteins to rationally design inhibitors with high affinity and specificity. | The known structure of this compound bound to its targets can guide the design of next-generation inhibitors. researchgate.net |
| Fragment-Based Drug Discovery (FBDD) | Identifying and linking small chemical fragments that bind to the target to create potent lead compounds. | Can be used to explore novel binding interactions within the active sites of CDC7 and CDK9. |
| Covalent Inhibition | Designing inhibitors that form a permanent bond with the target kinase for prolonged inhibition. | A potential strategy to enhance the potency and duration of action of CDC7/CDK9 inhibitors. |
Research into Synthetic Lethality Approaches with this compound's Targets
The concept of synthetic lethality, where the simultaneous perturbation of two genes or pathways results in cell death while the individual perturbation of either is tolerated, provides a powerful framework for cancer therapy. The dual inhibitory activity of this compound against CDC7 and CDK9 naturally lends itself to exploration within this paradigm.
Targeting the Cell Cycle and Transcription:
CDC7 is a crucial kinase that initiates DNA replication, while CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of many genes, including anti-apoptotic proteins. valuebasedcancer.commedkoo.comcancer.gov The simultaneous inhibition of both processes by this compound creates a state of cellular stress that cancer cells, often characterized by high replicative and transcriptional demands, are particularly vulnerable to.
Research has shown that inhibiting CDC7 leads to the accumulation of stalled replication forks, which can trigger a DNA damage response. valuebasedcancer.com Concurrently, inhibiting CDK9 can prevent the expression of key survival proteins, such as Mcl-1, that are necessary to cope with this stress. valuebasedcancer.com This dual assault can lead to the induction of apoptosis in cancer cells. valuebasedcancer.commedkoo.com Preclinical studies have demonstrated the efficacy of this approach in various cancer models, including those resistant to conventional chemotherapies. valuebasedcancer.com
Exploiting Oncogene Addiction and Non-Oncogene Addiction:
Many cancers are "addicted" to the sustained activity of a particular oncogene for their survival and proliferation. Targeting pathways that are synthetically lethal with these oncogenes is a promising therapeutic strategy. For instance, tumors driven by certain oncogenes may have an increased reliance on the cellular machinery for DNA replication and transcription, making them exquisitely sensitive to dual CDC7/CDK9 inhibition.
Furthermore, the concept of "non-oncogene addiction" or "synthetic lethality" describes the reliance of cancer cells on pathways that are not directly oncogenic but become essential for survival in the context of specific genetic alterations. nih.gov Research is ongoing to identify specific genetic backgrounds or tumor subtypes that exhibit synthetic lethality with the inhibition of CDC7 and CDK9. For example, tumors with defects in other DNA damage response pathways may be particularly susceptible to this compound.
Future Directions:
Future research in this area will likely focus on:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for assessing the inhibitory efficacy of NMS-1116354 on CDC7 kinase activity?
- Methodological Answer : Initial validation should involve in vitro enzymatic assays using purified CDC7 kinase and its substrate (e.g., MCM2). Measure phosphorylation inhibition via Western blot or fluorescence-based assays. Include positive controls (known CDC7 inhibitors) and negative controls (vehicle-only treatments) to validate assay specificity. Ensure triplicate runs and statistical analysis (e.g., Student’s t-test) to confirm reproducibility .
Q. How should researchers design dose-response experiments to determine the IC50 of this compound?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1 nM–10 µM) of this compound in cell-free or cellular assays. Plot inhibition percentages against concentrations and apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50. Validate results with at least three independent experiments and account for batch variability by including interday controls .
Q. What parameters are critical for ensuring reproducibility in cytotoxicity assays involving this compound?
- Methodological Answer : Standardize cell culture conditions (passage number, media composition), use synchronized cell populations to minimize cell-cycle variability, and employ high-content imaging for objective viability measurements. Include internal reference compounds and document instrument calibration details. Data should be reported with standard deviations and confidence intervals .
Advanced Research Questions
Q. How can researchers resolve contradictions in cytotoxicity data observed across tumor cell lines treated with this compound?
- Methodological Answer : Perform multi-omics profiling (e.g., RNA-seq, proteomics) to identify differential expression of CDC7 pathway components or compensatory kinases. Validate findings using siRNA knockdown or CRISPR-Cas9 gene editing in resistant cell lines. Apply hierarchical clustering or principal component analysis (PCA) to stratify responsive vs. non-responsive models .
Q. What computational strategies can enhance mechanistic understanding of this compound’s selectivity for CDC7?
- Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to model this compound’s binding to CDC7’s ATP-binding pocket. Cross-validate predictions with mutagenesis studies (e.g., alanine scanning of key residues). Compare structural homology with off-target kinases to predict selectivity risks. Integrate machine learning models trained on kinase inhibitor datasets to refine predictions .
Q. How should translational studies be designed to evaluate this compound’s efficacy in preclinical models?
- Methodological Answer : Employ patient-derived xenograft (PDX) models with CDC7-overexpressing tumors. Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing schedules. Include endpoints like tumor growth inhibition, apoptosis markers (e.g., cleaved caspase-3), and replication stress biomarkers (e.g., γH2AX). Address interspecies variability by correlating murine and human plasma protein binding data .
Methodological Considerations from Evidence
- Experimental Design : Prioritize hypothesis-driven workflows with predefined statistical power calculations to avoid underpowered studies .
- Data Contradictions : Apply triangulation by combining multiple data types (e.g., biochemical, genomic, phenotypic) to validate findings .
- Reproducibility : Document all experimental variables (e.g., buffer pH, incubation times) to enable replication .
- Ethical Standards : Ensure animal studies comply with ARRIVE guidelines and clinical trial protocols adhere to ICH-GCP standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
